molecular formula C17H20N4O2S B2936335 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone CAS No. 1207045-38-2

1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone

Cat. No.: B2936335
CAS No.: 1207045-38-2
M. Wt: 344.43
InChI Key: AFCSYNLJRBCRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, an acetyl group, a phenylamino group, and a thiazole ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: It may find use in the production of specialty chemicals or as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone typically involves multiple steps. One common approach is to start with piperazine and sequentially introduce the acetyl group, phenylamino group, and thiazole ring through various organic reactions such as acetylation, amination, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism by which 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-(4-Acetylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with a nitro group instead of phenylamino.

  • 1-(4-Acetylpiperazin-1-yl)ethanone: A simpler analog without the thiazole ring.

  • 4-(4-Acetylpiperazin-1-yl)benzaldehyde: Similar acetyl piperazine core but with an aldehyde group.

Uniqueness: 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone is unique due to its combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.

This compound represents a versatile and potentially valuable entity in scientific research and industrial applications. Further studies and development could unlock its full potential and lead to innovative uses in various fields.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(2-anilino-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-13(22)20-7-9-21(10-8-20)16(23)11-15-12-24-17(19-15)18-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCSYNLJRBCRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.